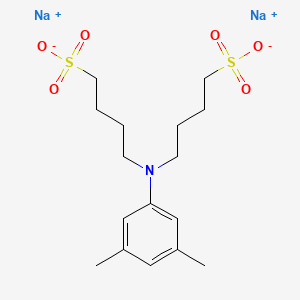

Sodium 4,4'-((3,5-dimethylphenyl)azanediyl)bis(butane-1-sulfonate)

Description

Properties

IUPAC Name |

disodium;4-[3,5-dimethyl-N-(4-sulfonatobutyl)anilino]butane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO6S2.2Na/c1-14-11-15(2)13-16(12-14)17(7-3-5-9-24(18,19)20)8-4-6-10-25(21,22)23;;/h11-13H,3-10H2,1-2H3,(H,18,19,20)(H,21,22,23);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXHBILQYQWZSIW-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N(CCCCS(=O)(=O)[O-])CCCCS(=O)(=O)[O-])C.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NNa2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 4,4’-((3,5-dimethylphenyl)azanediyl)bis(butane-1-sulfonate) typically involves the reaction of 3,5-dimethylaniline with butane-1-sulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and inert atmosphere conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

Sodium 4,4’-((3,5-dimethylphenyl)azanediyl)bis(butane-1-sulfonate) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The sulfonate groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride; reactions are usually performed in alcohol or ether solvents.

Substitution: Amines, thiols; reactions are conducted in polar solvents like water or dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

Chemistry

Sodium 4,4'-((3,5-dimethylphenyl)azanediyl)bis(butane-1-sulfonate) serves as a reagent in organic synthesis and catalysis. Its sulfonate groups facilitate nucleophilic substitution reactions with various nucleophiles such as amines or thiols.

Biology

In biochemical assays, MADB is utilized for enzyme activity modulation and as a buffer component. It has been shown to influence enzyme activity and can act as a ligand that binds to proteins or enzymes, thereby modulating their function .

Medicine

Research indicates that MADB may have therapeutic properties and can be employed in drug delivery systems. Its ability to form stable complexes with therapeutic agents enhances drug bioavailability and efficacy . Additionally, studies have demonstrated its potential in influencing cell proliferation and apoptosis in cultured cells.

Enzyme Activity Modulation

MADB has been investigated for its role in enzyme spectrophotometry as a reagent for determining hydrogen peroxide levels. It acts as Trinder's reagent, enabling sensitive detection in biological samples.

Drug Delivery Systems

Research has shown that MADB can enhance the bioavailability of drugs by forming stable complexes with them. This property is particularly beneficial in improving the efficacy of poorly soluble drugs.

Cellular Studies

Studies on cultured cells indicate that Sodium 4,4'-((3,5-dimethylphenyl)azanediyl)bis(butane-1-sulfonate) can affect cellular behavior by interacting with specific receptors or signaling molecules. This interaction may lead to changes in cell proliferation rates and apoptotic pathways.

Mechanism of Action

The mechanism of action of Sodium 4,4’-((3,5-dimethylphenyl)azanediyl)bis(butane-1-sulfonate) involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : Sodium 4,4'-((3,5-dimethylphenyl)azanediyl)bis(butane-1-sulfonate)

- CAS Number : 209518-16-1 (primary), 127544-88-1 (alternative identifier for a related isomer) .

- Molecular Formula : C₁₆H₂₅NNa₂O₆S₂ (MW: 437.48 g/mol) .

- Structure : Features a central 3,5-dimethylphenyl group linked via an azanediyl (–NH–) bridge to two butane sulfonate chains, each terminated with a sodium sulfonate group .

Physicochemical Properties :

- Solubility : Expected to exhibit high water solubility due to the hydrophilic sulfonate groups, though specific data are unavailable in the provided evidence.

- Stability: No direct stability studies are cited, but structurally related sulfonates (e.g., naphthalene trisulfonates) demonstrate stability in water and DMSO .

- Hazard Profile : Classified with hazard code Xi (irritant) and risk statements R36/37/38 (irritating to eyes, respiratory system, and skin) .

Comparison with Structurally Similar Compounds

Sodium 4,4'-(m-tolylazanediyl)bis(butane-1-sulfonate) (CAS 127544-88-1)

- Structural Difference : The phenyl group is substituted with a single methyl group at the meta (3-) position (m-tolyl) instead of 3,5-dimethylphenyl .

- Molecular Formula : C₁₅H₂₃NNa₂O₆S₂ (MW: 423.45 g/mol) .

- Lower molecular weight (Δ ~14 Da) may influence diffusion rates in biological or industrial applications.

Sodium 4,4'-oxybis(butane-1-sulfonate)

- Structural Difference : The azanediyl (–NH–) bridge is replaced by an oxygen atom (–O–), forming an ether linkage .

- Enhanced hydrolytic stability compared to amine-linked compounds, as ethers are less prone to hydrolysis .

- Applications : Likely employed as a surfactant or ion-exchange agent due to its dual sulfonate groups.

Naphthalene-Based Sulfonates (e.g., Compounds 15, 17, 18)

- Structural Difference : These compounds feature naphthalene cores with multiple sulfonate groups (e.g., trisulfonates) and complex aromatic linkages .

- Key Comparisons: Solubility: Naphthalene trisulfonates (e.g., Compound 15) exhibit high water solubility, but their bulkier aromatic systems may reduce membrane permeability compared to the smaller phenyl derivative . Stability: Demonstrated stability in DMSO and aqueous solutions, with yields ~70–73% during synthesis .

Research Implications and Gaps

- Synthetic Efficiency : The target compound’s synthesis yield is unspecified, but related sulfonates achieve ~70% yields, suggesting room for optimization .

- Biological Relevance : Unlike naphthalene derivatives, the target compound’s smaller structure may favor applications in membrane-permeable assays or industrial formulations.

- Safety Considerations: The irritant properties (Xi code) necessitate careful handling compared to non-hazardous analogs .

This analysis highlights the importance of substituent positioning and core aromatic systems in dictating the physicochemical and functional profiles of sulfonate compounds. Further studies on solubility, stability, and bioactivity are needed to fully differentiate these analogs.

Biological Activity

Sodium 4,4'-((3,5-dimethylphenyl)azanediyl)bis(butane-1-sulfonate), also known as MADB (CAS No. 209518-16-1), is a sulfonate compound with significant biological activity and potential applications in various fields, including biochemistry and medicine. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₆H₂₅NNa₂O₆S₂

- Molecular Weight : 437.49 g/mol

- IUPAC Name : Disodium; 4-[3,5-dimethyl-N-(4-sulfonatobutyl)anilino]butane-1-sulfonate

Sodium 4,4'-((3,5-dimethylphenyl)azanediyl)bis(butane-1-sulfonate) acts primarily as a ligand that interacts with various molecular targets within biological systems. Its sulfonate groups enhance solubility in aqueous environments, making it suitable for biochemical assays and interactions with proteins and enzymes. The compound has been shown to modulate enzyme activity and influence cellular signaling pathways.

1. Biochemical Assays

MADB is utilized in enzyme spectrophotometry as a reagent for the determination of hydrogen peroxide levels. It serves as a Trinder's reagent, enabling sensitive detection in various biological samples.

2. Drug Delivery Systems

Research indicates that MADB can be employed in drug delivery systems due to its ability to form stable complexes with therapeutic agents. This property enhances the bioavailability and efficacy of drugs .

3. Cellular Studies

Studies have demonstrated that Sodium 4,4'-((3,5-dimethylphenyl)azanediyl)bis(butane-1-sulfonate) can influence cell proliferation and apoptosis in cultured cells. Its interaction with specific receptors or signaling molecules may lead to alterations in cellular behavior .

Case Studies

- Enzyme Activity Modulation :

- Antioxidant Properties :

- Toxicological Assessment :

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Sodium Dodecyl Sulfate | C₁₂H₂₃NaO₄S | Surfactant; cell lysis |

| HEPES | C₈H₁₈N₂O₄S | Buffering agent; minimal biological activity |

| MADB | C₁₆H₂₅NNa₂O₆S₂ | Enzyme modulator; antioxidant |

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing Sodium 4,4'-((3,5-dimethylphenyl)azanediyl)bis(butane-1-sulfonate), and how can its purity be optimized?

- Methodology : Synthesis typically involves sulfonation of butane chains followed by coupling with 3,5-dimethylphenylamine via azanediyl (N–) bridges. Key steps include:

- Sulfonation using sodium bisulfite under controlled pH to avoid over-sulfonation.

- Amine coupling via nucleophilic substitution or condensation reactions, monitored by TLC or HPLC .

- Purification via recrystallization or column chromatography to achieve >95% purity (as referenced for structurally similar compounds in ).

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR : H and C NMR can confirm the azanediyl bridge and sulfonate groups. For example, sulfonate protons appear as broad singlets (δ 2.8–3.2 ppm), while aromatic protons from the 3,5-dimethylphenyl group resonate at δ 6.8–7.2 ppm .

- Mass Spectrometry : ESI-MS in negative ion mode detects the molecular ion [M–2Na] at m/z 393.48 (calculated from molecular formula C₁₆H₂₅NNa₂O₆S₂) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity, as described for related sulfonated compounds in .

Q. What safety precautions are essential when handling this compound in the lab?

- Hazard Codes : Xi (Irritant) with risk codes R36/37/38 (irritates eyes, respiratory system, and skin) .

- Protocols : Use PPE (gloves, goggles), work in a fume hood, and adhere to safety protocols for sulfonates (e.g., neutralization of spills with sodium bicarbonate). Storage should follow guidelines for hygroscopic sodium salts, such as desiccated conditions .

Advanced Research Questions

Q. How does the electronic structure of the azanediyl bridge influence reactivity in metal coordination or catalysis?

- Mechanistic Insight : The lone pair on the azanediyl nitrogen enables coordination with transition metals (e.g., Pd, Pt), similar to phosphine ligands in . Sulfonate groups enhance solubility in aqueous media, enabling biphasic catalysis.

- Experimental Design : Conduct UV-Vis titration with metal ions (e.g., Cu²⁺, Fe³⁺) to determine binding constants. Compare catalytic efficiency in cross-coupling reactions (e.g., Suzuki-Miyaura) against traditional ligands .

Q. How can researchers resolve contradictions between theoretical solubility predictions and experimental observations?

- Methodology :

- Theoretical Modeling : Use software like COSMO-RS to predict solubility in polar solvents (e.g., water, DMSO).

- Experimental Validation : Perform gravimetric analysis by saturating solvents with the compound at 25°C, followed by filtration and drying.

- Adjustments : If discrepancies arise, consider hydration effects (hygroscopicity) or aggregation behavior, as seen in sodium sulfonates .

Q. What strategies ensure stability during long-term storage, particularly under varying pH and temperature conditions?

- Stability Testing :

- pH Stability : Incubate the compound in buffers (pH 3–10) and monitor degradation via HPLC. Sulfonate groups are stable in neutral to alkaline conditions but hydrolyze in strong acids .

- Thermal Stability : Use TGA/DSC to identify decomposition temperatures. Store at 0–6°C for long-term stability, as recommended for sodium sulfonates in .

Q. How can researchers differentiate between isomeric byproducts formed during synthesis?

- Analytical Approach :

- Chiral HPLC : Resolve enantiomers if asymmetric centers are present.

- 2D NMR (HSQC, NOESY) : Identify spatial relationships between protons and carbons to distinguish regioisomers.

- High-Resolution MS : Confirm molecular formulas of byproducts, as demonstrated in for triazine derivatives.

Data Contradiction Analysis

Q. How should conflicting data on biological activity (e.g., cytotoxicity vs. inertness) be addressed?

- Resolution Steps :

Validate assay conditions (e.g., cell line specificity, concentration range).

Test for endotoxin contamination using LAL assays.

Compare with structurally similar compounds (e.g., anthraquinone sulfonates in ) to identify structure-activity trends.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.